3-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions.
Formation of the Tetrahydroquinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzodioxole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and molecular targets.
Chemical Research: It serves as a model compound for studying the reactivity and stability of complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation or induce apoptosis through the activation of caspases . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and a tetrahydroquinazoline core
Properties
Molecular Formula |
C19H14N4O5 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C19H14N4O5/c24-18-12-3-1-2-4-13(12)20-19(25)23(18)8-7-16-21-17(22-28-16)11-5-6-14-15(9-11)27-10-26-14/h1-6,9H,7-8,10H2,(H,20,25) |
InChI Key |
HQKKWEQIWJWNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCN4C(=O)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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